N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide
Overview
Description
N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide is a compound that features an imidazole ring, a propyl chain, and a phenylmethanesulfonamide group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-imidazol-1-ylpropylamine with phenylmethanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of the corresponding amine derivatives .
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. These interactions can disrupt metabolic pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the phenylmethanesulfonamide group.
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Contains a naphthalimide group instead of the phenylmethanesulfonamide group.
Uniqueness
N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide is unique due to the presence of both the imidazole ring and the phenylmethanesulfonamide group. This combination allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-19(18,11-13-5-2-1-3-6-13)15-7-4-9-16-10-8-14-12-16/h1-3,5-6,8,10,12,15H,4,7,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDTCWSTHURQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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